Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group, an amino substituent, and a piperidin-1-yl moiety. Such derivatives are critical intermediates in medicinal chemistry, particularly in synthesizing kinase inhibitors, antibiotics, and other bioactive molecules . The piperidinyl group introduces conformational flexibility and basicity, which can influence binding interactions and pharmacokinetic properties.
Properties
CAS No. |
1303890-14-3 |
|---|---|
Molecular Formula |
C14H27N3O2 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-piperidin-1-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-11(15)12(10-17)16-7-5-4-6-8-16/h11-12H,4-10,15H2,1-3H3 |
InChI Key |
MYPVORYHELWKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N2CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Core with Boc Protection
The starting point often involves preparing a Boc-protected pyrrolidine derivative such as tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, which can be obtained by:
- Ring opening or modification of bicyclic precursors such as 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate with aqueous ammonia under reflux conditions (e.g., 60 °C for 15 hours) to introduce the amino group.
- Subsequent Boc protection using di-tert-butyl dicarbonate in dichloromethane at room temperature for several hours (e.g., 4 hours) to protect the amine as a carbamate.
Example Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination | Aqueous ammonia, reflux at 60 °C, 15 h | 96 | Conversion of bicyclic precursor |
| Boc Protection | Di-tert-butyl dicarbonate, dichloromethane, 4 h | 62 | Purification by column chromatography |
Introduction of the Piperidin-1-yl Group
The piperidinyl substituent at position 4 of the pyrrolidine ring can be introduced by nucleophilic substitution or amination reactions:
- Reaction of a suitable pyrrolidine intermediate (e.g., 3-amino-4-halopyrrolidine derivative) with piperidine under basic conditions to substitute the halogen with the piperidin-1-yl group.
- Alternatively, nucleophilic displacement reactions involving tert-butyl 4-mercaptopiperidine-1-carboxylate or tert-butyl 4-hydroxypiperidine-1-carboxylate intermediates have been reported for related compounds, suggesting similar strategies can be adapted.
Selective Deprotection and Purification
- Selective removal of protecting groups (e.g., alkoxycarbonyl groups) on the amino substituent while maintaining the Boc protection on the pyrrolidine nitrogen can be achieved by controlled base treatment at temperatures ranging from 0 to 160 °C (preferably 50 to 120 °C) and reaction times between 15 minutes to 12 hours depending on reagent amounts.
- Reaction progress is monitored by gas chromatography or high-performance liquid chromatography (HPLC).
- Post-reaction workup includes filtration, extraction, washing, and isolation by distillation or crystallization to obtain the pure target compound.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Amination of bicyclic precursor | Aqueous ammonia, reflux 60 °C, 15 h | 96 | Formation of 3-amino-4-hydroxypyrrolidine |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, dichloromethane, 4 h | 62 | Protection of amino group |
| 3 | Nucleophilic substitution | Piperidine, base, suitable solvent, moderate heat | Variable | Introduction of piperidin-1-yl substituent |
| 4 | Selective deprotection | Base, 50–120 °C, 0.25–5 h | High | Removal of alkoxycarbonyl groups selectively |
| 5 | Purification | Filtration, extraction, crystallization | — | Isolation of pure this compound |
Research Findings and Considerations
- The Boc protecting group is crucial for selective functionalization and stability during synthesis. Its removal conditions are well-studied, allowing for controlled deprotection without compromising the molecule’s integrity.
- The nucleophilic substitution to introduce the piperidinyl group must be optimized to avoid side reactions and ensure regioselectivity.
- Analytical techniques such as HPLC and gas chromatography are essential to monitor reaction progress and purity.
- The synthetic routes are adaptable for scale-up, with reaction times and temperatures adjustable to balance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The compound is compared to analogs differing in substituents on the pyrrolidine or piperidine rings. Key structural variations include aromatic, hydroxyl, hydroxymethyl, and other heterocyclic groups, which significantly alter physical, chemical, and biological properties.
Substituent-Based Classification and Analysis
Piperidinyl vs. Pyridinyl Substitutents
- Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7): Molecular Formula: C₁₅H₂₃N₃O₂; MW: 277.36 g/mol . Physical State: Light yellow solid. However, the saturated piperidinyl group in the target compound offers greater conformational flexibility, which may improve adaptability in enzyme active sites.
Hydroxyl vs. Piperidinyl Substituents
- trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4): Similarity Score: 0.91 . The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity compared to the piperidinyl group. This substitution may limit blood-brain barrier penetration but enhance interactions with hydrophilic targets.
Aryl Substituents
- trans-tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate (CAS 1643979-48-9): Molecular Formula: C₁₅H₂₂N₂O₂; MW: 262.35 g/mol . Piperidinyl substitution balances moderate lipophilicity with basicity, which may optimize bioavailability.
Hydroxymethyl Substituents
- tert-Butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1184918-34-0): Molecular Formula: C₁₀H₂₀N₂O₃; MW: 216.28 g/mol . The hydroxymethyl group adds polarity, increasing solubility. However, the bulkier piperidinyl group in the target compound may introduce steric effects, influencing binding specificity.
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate, also known as tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 885274-87-3
- Synonyms :
- 1-N-BOC 3-(4-AMINOPIPERIDIN-1-YL) PYRROLIDINE
- tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate
The compound's biological activity is primarily attributed to its interactions with various receptors and enzymes. It has been studied for its potential as a therapeutic agent in neurological disorders, particularly Alzheimer's disease. The mechanism involves the inhibition of certain neurotransmitter receptors and enzymes associated with neurodegenerative processes.
Key Biological Activities:
- Neuroprotective Effects :
- Anticancer Potential :
- Binding Affinity :
Case Study 1: Neuroprotective Activity
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of various pyrrolidine derivatives, including tert-butyl 3-amino derivatives. The results demonstrated significant reductions in cell death induced by neurotoxic agents, suggesting a protective role against neuronal damage .
Case Study 2: Anticancer Activity
In another study, compounds structurally related to tert-butyl 3-amino derivatives were tested against cancer cell lines. The findings revealed that these compounds inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 6 to 63 μM for different derivatives. The study highlighted the need for further investigation into their mechanisms of action and potential clinical applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O2 |
| Molecular Weight | 269.38 g/mol |
| CAS Number | 885274-87-3 |
| Neuroprotective Activity | Yes |
| Anticancer Activity | Yes |
| IC50 (Cancer Cell Lines) | 6 to 63 μM |
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 3-amino-4-(piperidin-1-yl)pyrrolidine-1-carboxylate, and how are intermediates purified?
A common approach involves multi-step synthesis using protective groups and coupling reactions. For example, tert-butyl esters are often synthesized via Boc-protection under anhydrous conditions. A typical method includes:
- Reaction Conditions : Use of catalysts like DMAP with triethylamine in dichloromethane at 0–20°C for esterification or amidation .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or ethanol/chloroform (e.g., 1:8) to isolate intermediates .
- Hydrogenation : For reducing nitro or protecting groups, hydrogen gas is introduced under vacuum, followed by filtration through Celite and solvent evaporation .
Q. What analytical techniques are critical for characterizing this compound and confirming its structure?
- NMR Spectroscopy : ¹H/¹³C NMR to verify amine, piperidine, and tert-butyl group integration (e.g., tert-butyl protons at ~1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₄H₂₇N₃O₂: 277.21 g/mol).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if dust/aerosols form .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts .
- Emergency Measures : Ensure eyewash stations and safety showers are accessible. For spills, use inert absorbents and avoid water .
Q. How should this compound be stored to ensure stability?
- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid moisture and light exposure .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound?
- Catalyst Screening : Test alternatives to DMAP (e.g., DIPEA) to enhance coupling efficiency .
- Temperature Control : Optimize stepwise temperature gradients (e.g., 0°C → room temperature) to minimize side reactions .
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF vs. DCM) for solubility and reaction kinetics .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) and IR spectroscopy to distinguish overlapping signals .
- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .
- Impurity Profiling : Conduct LC-MS to identify byproducts (e.g., deprotected amines or oxidized intermediates) .
Q. What methodologies are recommended for evaluating the compound’s biological activity?
- In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR .
- Molecular Docking : Perform in silico studies with AutoDock Vina to predict interactions with target proteins (e.g., GPCRs) .
- Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HEK293) to assess IC₅₀ values .
Q. How can solubility challenges be addressed during formulation for biological studies?
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Continuous Flow Chemistry : Implement microreactors to improve heat/mass transfer and reduce batch variability .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
- Crystallization Optimization : Screen antisolvents (e.g., MTBE) to enhance crystal yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
